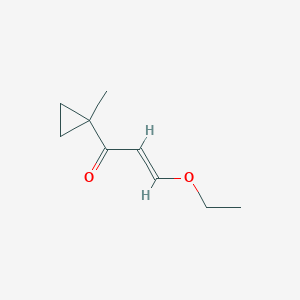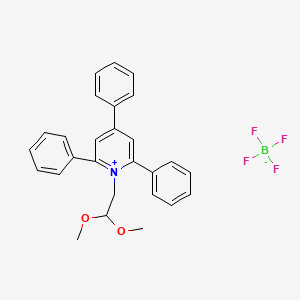
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a complex organic compound with a unique structure. It belongs to the class of pyridinium salts, which are known for their diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyridinium core substituted with three phenyl groups and a 2,2-dimethoxyethyl group, along with a tetrafluoroborate counterion.
準備方法
The synthesis of 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the following steps:
Synthetic Routes and Reaction Conditions: The preparation begins with the synthesis of the pyridinium core. This can be achieved through the reaction of 2,4,6-triphenylpyridine with 2,2-dimethoxyethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.
化学反応の分析
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the 2,2-dimethoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the pyridinium core, converting it into a dihydropyridine derivative.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed depend on the nature of the substituent introduced.
科学的研究の応用
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its unique structure allows it to act as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to various biochemical effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The 2,2-dimethoxyethyl group plays a crucial role in its binding affinity and specificity. The pyridinium core can participate in electron transfer reactions, influencing various biochemical pathways.
類似化合物との比較
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridine and 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridinium chloride share structural similarities.
Uniqueness: The presence of the tetrafluoroborate counterion in this compound imparts unique properties, such as enhanced stability and solubility in organic solvents. This makes it distinct from other pyridinium salts.
特性
分子式 |
C27H26BF4NO2 |
|---|---|
分子量 |
483.3 g/mol |
IUPAC名 |
1-(2,2-dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C27H26NO2.BF4/c1-29-27(30-2)20-28-25(22-14-8-4-9-15-22)18-24(21-12-6-3-7-13-21)19-26(28)23-16-10-5-11-17-23;2-1(3,4)5/h3-19,27H,20H2,1-2H3;/q+1;-1 |
InChIキー |
QCQBBXYMTQXBOD-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.COC(C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


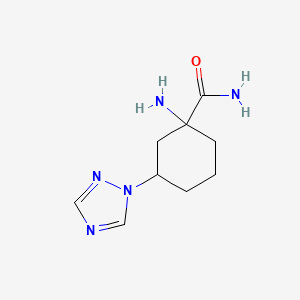
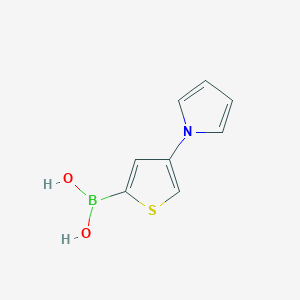


![6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13340069.png)
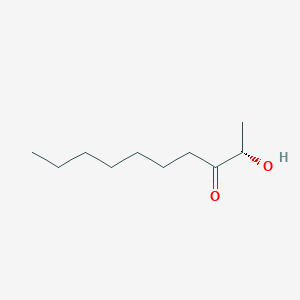
![4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine](/img/structure/B13340090.png)
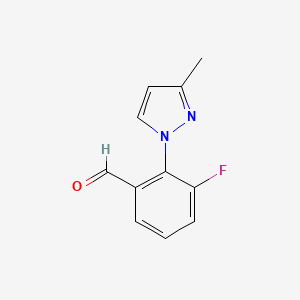
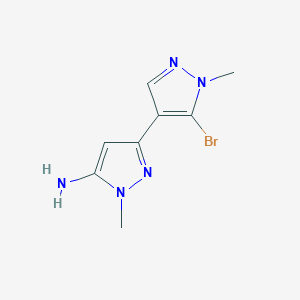
![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)
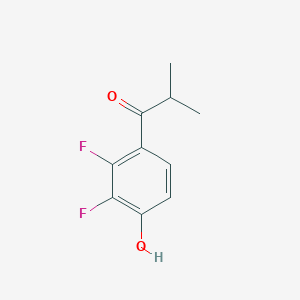
![tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13340125.png)

